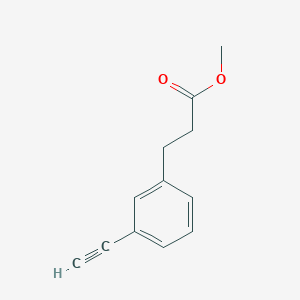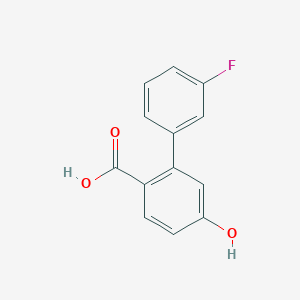
2-(3-Fluorophenyl)-4-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-4-hydroxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-4-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-(3-Fluorophenyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(3-Fluorophenyl)-4-oxobenzoic acid.
Reduction: Formation of 2-(3-Fluorophenyl)-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Fluorophenyl)-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-4-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxyl group can participate in hydrogen bonding interactions.
相似化合物的比较
- 2-(4-Fluorophenyl)-4-hydroxybenzoic acid
- 2-(3-Chlorophenyl)-4-hydroxybenzoic acid
- 2-(3-Methylphenyl)-4-hydroxybenzoic acid
Comparison: 2-(3-Fluorophenyl)-4-hydroxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets. Compared to its analogs with different substituents, the fluorinated compound may exhibit enhanced biological activity and improved pharmacokinetic properties.
属性
分子式 |
C13H9FO3 |
|---|---|
分子量 |
232.21 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9FO3/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7,15H,(H,16,17) |
InChI 键 |
YNHUTAVFIKRSDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


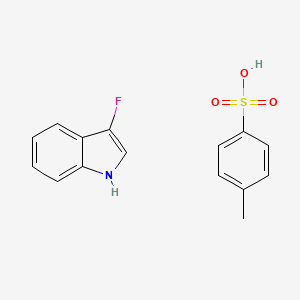
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)




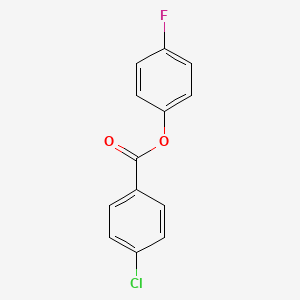
![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
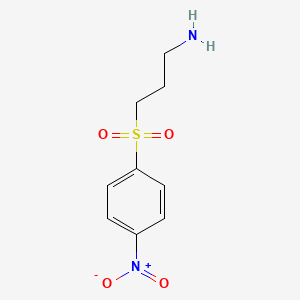
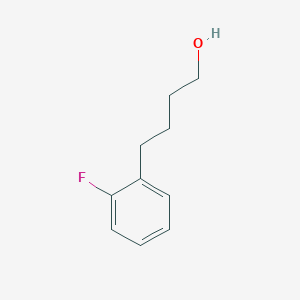

![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

